molecular formula C11H10Cl2N4O2 B11792045 Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792045
M. Wt: 301.13 g/mol
InChI Key: CEOZWQFGHIXLGX-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a triazole ring with a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3,5-dichloro-6-methylpyridine, is synthesized through chlorination and methylation reactions.

    Triazole Ring Formation: The pyridine derivative undergoes a cycloaddition reaction with an azide compound to form the triazole ring.

    Esterification: The final step involves the esterification of the triazole ring with methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for biological processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate: shares similarities with other triazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both pyridine and triazole rings, along with specific substitutions, makes it unique.
  • Biological Activity : Its potential biological activities may differ from other similar compounds, making it a compound of interest for further research.

Biological Activity

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C11H10Cl2N4O2C_{11}H_{10}Cl_{2}N_{4}O_{2} and a molecular weight of approximately 301.13 g/mol. Its structure features a triazole ring and a pyridine derivative with dichloro substitutions that enhance its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions. These may include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Pyridine Substitution : Introducing the pyridine moiety through electrophilic substitution.
  • Carboxylation : Adding the carboxylate group to complete the structure.

Optimizing these steps can lead to improved yields and purity using advanced techniques like continuous flow reactors .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : Some derivatives have shown IC50 values as low as 1.1 μM against MCF-7 cells (breast cancer) and 2.6 μM against HCT-116 (colon cancer) .

The mechanism of action often involves inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some triazole derivatives were reported as low as 0.0063 μmol/mL .

Study on Anticancer Activity

In a recent study focusing on triazole hybrids, this compound was evaluated alongside other compounds for their anticancer efficacy. The results highlighted its potential as an effective agent in lung cancer treatment through mechanisms involving apoptosis induction and reactive oxygen species (ROS) generation .

Agricultural Applications

In agricultural research, this compound has been explored as a potential herbicide and fungicide due to its structural properties that allow interaction with biological targets in plants and fungi . Its dual functionality in both medicinal and agricultural contexts underscores its versatility.

Comparison with Similar Compounds

Compound NameSimilarity IndexBiological Activity
2-Amino-3,5-dichloro-6-methylpyridine0.55Antimicrobial
3,5-Dichloro-6-methylpyridine-2-carboxylic acid0.53Anticancer
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate0.51Antiproliferative

This table illustrates the structural similarities among compounds related to this compound and their respective biological activities .

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-5-7(12)4-8(13)10(14-5)17-15-6(2)9(16-17)11(18)19-3/h4H,1-3H3

InChI Key

CEOZWQFGHIXLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(=O)OC)C

Origin of Product

United States

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